molecular formula C10H16 B1212284 (-)-Camphene CAS No. 5794-04-7

(-)-Camphene

Cat. No. B1212284
CAS RN: 5794-04-7
M. Wt: 136.23 g/mol
InChI Key: CRPUJAZIXJMDBK-BDAKNGLRSA-N
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Patent
US06517853B1

Procedure details

An emulsion of camphene in surfactant solution was prepared as in Example 1 (substituting camphene for ibuprofen). The hot camphene emulsion was pumped (peristaltic pump) at 6 lhr−1 through a cooled coil, to reduce the emulsion temperature to 20° C., then fed directly into a continuous sonication vessel (approximately 30 ml sonicated volume) fitted with a high intensity sonic probe (500 w). Two samples were collected. The first was untreated and the second was cooled rapidly in ice/water. The flow rate was then reduced to 2 lhr−1 and two samples collected and treated as above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:7]([CH2:8][CH2:9]1)[C:5](=[CH2:6])[C:2]2([CH3:4])[CH3:3].OC(C(C1C=CC(CC(C)C)=CC=1)C)=O>>[CH3:3][C:2]1([CH3:4])[C:5](=[CH2:6])[C@H:7]2[CH2:10][C@@H:1]1[CH2:9][CH2:8]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(C)(C)C(=C)C(CC1)C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(=O)C(C)C1=CC=C(CC(C)C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(C)(C)C(=C)C(CC1)C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to 20° C.
CUSTOM
Type
CUSTOM
Details
fed directly into a continuous sonication vessel
CUSTOM
Type
CUSTOM
Details
(approximately 30 ml sonicated volume)
CUSTOM
Type
CUSTOM
Details
fitted with a high intensity sonic probe (500 w)
CUSTOM
Type
CUSTOM
Details
Two samples were collected
TEMPERATURE
Type
TEMPERATURE
Details
the second was cooled rapidly in ice/water
CUSTOM
Type
CUSTOM
Details
collected
ADDITION
Type
ADDITION
Details
treated as above

Outcomes

Product
Name
Type
Smiles
CC1([C@H]2CC[C@H](C2)C1=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06517853B1

Procedure details

An emulsion of camphene in surfactant solution was prepared as in Example 1 (substituting camphene for ibuprofen). The hot camphene emulsion was pumped (peristaltic pump) at 6 lhr−1 through a cooled coil, to reduce the emulsion temperature to 20° C., then fed directly into a continuous sonication vessel (approximately 30 ml sonicated volume) fitted with a high intensity sonic probe (500 w). Two samples were collected. The first was untreated and the second was cooled rapidly in ice/water. The flow rate was then reduced to 2 lhr−1 and two samples collected and treated as above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:7]([CH2:8][CH2:9]1)[C:5](=[CH2:6])[C:2]2([CH3:4])[CH3:3].OC(C(C1C=CC(CC(C)C)=CC=1)C)=O>>[CH3:3][C:2]1([CH3:4])[C:5](=[CH2:6])[C@H:7]2[CH2:10][C@@H:1]1[CH2:9][CH2:8]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(C)(C)C(=C)C(CC1)C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(=O)C(C)C1=CC=C(CC(C)C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(C)(C)C(=C)C(CC1)C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to 20° C.
CUSTOM
Type
CUSTOM
Details
fed directly into a continuous sonication vessel
CUSTOM
Type
CUSTOM
Details
(approximately 30 ml sonicated volume)
CUSTOM
Type
CUSTOM
Details
fitted with a high intensity sonic probe (500 w)
CUSTOM
Type
CUSTOM
Details
Two samples were collected
TEMPERATURE
Type
TEMPERATURE
Details
the second was cooled rapidly in ice/water
CUSTOM
Type
CUSTOM
Details
collected
ADDITION
Type
ADDITION
Details
treated as above

Outcomes

Product
Name
Type
Smiles
CC1([C@H]2CC[C@H](C2)C1=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.